molecular formula C13H7F3N2O5 B14895599 2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione

Cat. No.: B14895599
M. Wt: 328.20 g/mol
InChI Key: KNOYOEMLNYMANY-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione is a complex organic compound known for its significant applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidinyl group and multiple fluorine atoms, contributing to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the coupling of a glutamine ester with a substituted 2-haloalkylbenzoate, followed by cyclization and transformation of benzo substituents . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This may involve continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents include N-bromosuccinimide for bromination, and catalytic hydrogenation for reduction reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione is unique due to its trifluorinated structure, which enhances its stability and reactivity compared to other similar compounds. This makes it a valuable candidate for drug development and other scientific applications .

Properties

Molecular Formula

C13H7F3N2O5

Molecular Weight

328.20 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindole-1,3-dione

InChI

InChI=1S/C13H7F3N2O5/c14-7-5-6(8(15)10(20)9(7)16)13(23)18(12(5)22)3-1-2-4(19)17-11(3)21/h3,20H,1-2H2,(H,17,19,21)

InChI Key

KNOYOEMLNYMANY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C(=C3F)O)F)F

Origin of Product

United States

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